molecular formula C16H23FN2O3S2 B2888435 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane CAS No. 2309575-69-5

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

Cat. No. B2888435
CAS RN: 2309575-69-5
M. Wt: 374.49
InChI Key: RRGBCCPWMLDSBH-UHFFFAOYSA-N
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Description

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a chemical compound with potential therapeutic applications. It is a member of the diazepane family of compounds, which are known to have a wide range of biological activities.

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Research on comb-shaped poly(arylene ether sulfone)s with sulfonated side chains, similar in structural complexity to the compound of interest, has shown significant promise for application in proton exchange membranes (PEMs) for fuel cells. These materials exhibit high proton conductivity and good chemical stability, making them suitable for use in energy conversion technologies (Kim, Robertson, & Guiver, 2008).

Fluorination of Organic Compounds

The direct regiospecific fluorofunctionalization of ketones, including methoxy or hydroxy substituted derivatives, without prior activation suggests potential applications in synthetic organic chemistry for the introduction of fluorine atoms into complex organic molecules (Stavber, Jereb, & Zupan, 2002).

Medium-High Temperature Fuel Cells

Sulfonated poly(aryl ether sulfone) containing oxadiazole polymers have shown excellent thermal, dimensional, and oxidative stability, along with high proton conductivity, suggesting their use in medium-high temperature PEM fuel cells (Xu, Ren, Cheng, Ma, & Wang, 2013).

Block Copolymers for Enhanced Proton Exchange

The synthesis of sulfonated block copolymers containing fluorenyl groups for fuel-cell applications has demonstrated improved proton exchange properties. These materials offer higher proton conductivity and mechanical properties compared to traditional PEM materials (Bae, Miyatake, & Watanabe, 2009).

Novel BODIPY-based Fluorescent Probes

Research on BODIPY-based fluorescent probes for the detection of hydrogen sulfide, which involves methoxy groups on phenyl substituents, indicates potential applications in biomedical imaging and analytical chemistry for detecting small biomolecules (Zhu, Wu, Guo, & Wang, 2019).

properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S2/c1-22-15-4-3-13(17)11-16(15)24(20,21)19-7-2-6-18(8-9-19)14-5-10-23-12-14/h3-4,11,14H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGBCCPWMLDSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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